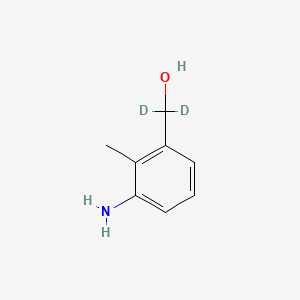

3-Amino-2-methyl-benzyl-d2 Alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2-methyl-benzyl-d2 Alcohol: is a deuterated derivative of 3-Amino-2-methylbenzyl alcohol. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, with a methyl group (-CH3) at the ortho position relative to the amino group. The deuterium atoms replace the hydrogen atoms in the benzyl alcohol moiety, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-benzyl-d2 Alcohol typically involves the following steps:

Nitration: The starting material, 2-methylbenzyl alcohol, undergoes nitration to introduce a nitro group (-NO2) at the meta position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Deuteration: The final step involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) under specific conditions to obtain the deuterated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Large quantities of 2-methylbenzyl alcohol are nitrated using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Catalytic Reduction: The nitro compound is reduced using industrial-scale hydrogenation reactors with Pd/C catalysts.

Deuterium Exchange: The deuteration process is carried out in specialized reactors designed to handle deuterium oxide and ensure efficient isotope exchange.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-2-methyl-benzyl-d2 Alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether, Pd/C with H2 gas.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of 3-Amino-2-methylbenzaldehyde.

Reduction: Formation of 3-Amino-2-methylbenzylamine.

Substitution: Formation of various substituted benzyl derivatives depending on the reagent used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H11NO

- Molecular Weight : 139.19 g/mol

- CAS Number : 83647-42-1

The presence of deuterium in the compound allows for enhanced tracking in metabolic studies and provides insights into reaction mechanisms due to the kinetic isotope effect.

Medicinal Chemistry

3-Amino-2-methyl-benzyl-d2 alcohol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of triarylsulfonamides, which have demonstrated anti-inflammatory properties. The synthesis of these compounds often involves coupling reactions where this compound acts as a nucleophile.

Case Study: Anti-inflammatory Agents

Research has shown that triarylsulfonamides derived from this compound exhibit significant anti-inflammatory activity. For instance, Greig et al. (2013) reported on the efficacy of these compounds in reducing inflammation in animal models, highlighting their potential for developing new anti-inflammatory drugs .

Synthetic Methodologies

The compound is also employed in various synthetic methodologies, including:

- Mitsunobu Reaction : This reaction facilitates the formation of amines and ethers from alcohols and is particularly useful in synthesizing complex organic molecules. The presence of this compound can enhance reaction yields due to its favorable sterics and electronics .

- Conformationally-constrained Structures : It has been used to design conformationally-constrained cyclohexane derivatives that inhibit specific biological targets, such as SARS-CoV-2 protease. This application demonstrates the versatility of this compound in drug discovery .

Biological Studies

Beyond its role in synthesis, this compound has implications in biological studies:

Metabolic Tracking

Due to its deuterated nature, this compound is ideal for metabolic studies where tracking the fate of drugs within biological systems is crucial. The incorporation of deuterium allows researchers to differentiate between metabolites and parent compounds using mass spectrometry techniques.

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 3-Amino-2-methyl-benzyl-d2 Alcohol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The deuterium atoms, due to their higher mass, can alter the vibrational frequencies of chemical bonds, affecting the compound’s reactivity and interaction with enzymes and receptors.

Comparaison Avec Des Composés Similaires

3-Amino-2-methylbenzyl alcohol: The non-deuterated form of the compound, which lacks the isotopic labeling.

2-Amino-3-methylbenzyl alcohol: A positional isomer with the amino group at the ortho position relative to the methyl group.

3-Amino-4-methylbenzyl alcohol: Another isomer with the methyl group at the para position relative to the amino group.

Uniqueness: 3-Amino-2-methyl-benzyl-d2 Alcohol is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This isotopic substitution also offers potential benefits in drug development by improving the pharmacokinetic profile of therapeutic agents.

Activité Biologique

3-Amino-2-methyl-benzyl-d2 alcohol (CAS No. 57414-76-3) is a deuterated variant of 3-amino-2-methyl-benzyl alcohol, notable for its unique molecular structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its structural properties and interactions with biological systems.

Structural Characteristics

The molecular formula of this compound is C8H9D2NO, with a molar mass of approximately 139.19 g/mol. Its structure features a benzene ring substituted with an amino group (NH2) at the third position and a methyl group (CH3) at the second position, along with a deuterated alcohol group (CH2OH) where two hydrogen atoms are replaced by deuterium atoms. This modification enhances its stability and analytical properties in research applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures often demonstrate significant efficacy against pathogens, suggesting that this compound may possess similar properties.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects , particularly in the context of neurodegenerative diseases. It is believed to interact with proteins involved in neuronal maintenance and function, potentially offering therapeutic benefits in conditions characterized by neuronal damage .

The biological mechanisms by which this compound exerts its effects are still under investigation. Notably, it may influence biochemical pathways through interactions with specific proteins, including those involved in lipid metabolism and cellular signaling .

Interaction Studies

Initial studies suggest that this compound may modulate the activity of enzymes such as neuropathy target esterase (NTE), which plays a crucial role in neuronal health and lipid homeostasis . The compound's ability to alter enzyme activity could be pivotal in developing treatments for neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-2-methyl-benzyl Alcohol | C8H11NO | Non-deuterated version; similar biological activity. |

| 4-Amino-2-methyl-benzyl Alcohol | C8H11NO | Different substitution pattern; distinct activity. |

| Benzylamine | C7H9N | Simplest amine; widely used as a building block. |

The deuterated structure of this compound allows for enhanced analytical capabilities, making it particularly useful in isotopic labeling studies.

Propriétés

IUPAC Name |

(3-amino-2-methylphenyl)-dideuteriomethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3/i5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYZMJMDIMWDNJ-BFWBPSQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C(=CC=C1)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.